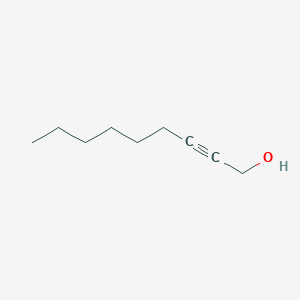

Non-2-yn-1-ol

Description

Properties

IUPAC Name |

non-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERDOEKKHDALKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207956 | |

| Record name | Non-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5921-73-3 | |

| Record name | 2-Nonyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Non-2-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Non-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Non-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Non-2-yn-1-ol, a valuable acetylenic alcohol intermediate in organic synthesis. This document details a reliable synthetic protocol and outlines the key analytical techniques used to confirm the structure and purity of the compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic addition of a 1-heptyne-derived organometallic reagent to formaldehyde. This approach builds the C9 carbon skeleton and introduces the primary alcohol functionality in a single step. The following protocol describes a Grignard-mediated reaction, a widely used and scalable method.

Synthetic Pathway

The synthesis proceeds via the formation of a heptynylmagnesium bromide Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired product, this compound.

Experimental Protocol

Materials:

-

1-Heptyne

-

Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

To a dry three-neck round-bottom flask under an inert atmosphere, add 1-heptyne (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethylmagnesium bromide (1.05 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The evolution of ethane gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

In a separate flask, heat paraformaldehyde under an inert atmosphere to depolymerize it into gaseous formaldehyde. Alternatively, dry gaseous formaldehyde from another source can be used.

-

Bubble the gaseous formaldehyde through the Grignard reagent solution at 0 °C. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature.

-

After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Characterization Workflow

Spectroscopic Data

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 109-111 °C at 11 mmHg |

| Density | 0.873 g/mL at 25 °C |

| Refractive Index | 1.456 at 20 °C |

| ¹H NMR (CDCl₃, ppm) | δ 4.2 (t), 2.2 (tt), 1.5 (m), 1.3 (m), 0.9 (t) |

| ¹³C NMR (CDCl₃, ppm) | δ 86, 78, 51, 31, 28, 22, 19, 14 |

| IR (neat, cm⁻¹) | 3350 (broad, O-H), 2930, 2860 (C-H), 2230 (C≡C), 1020 (C-O) |

| Mass Spectrum (m/z) | 140 (M+), 123, 109, 95, 81, 67, 55, 41 |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet around 4.2 ppm corresponding to the two protons of the CH₂OH group, coupled to the adjacent propargylic protons. A triplet of triplets around 2.2 ppm is characteristic of the propargylic CH₂ group. The remaining signals in the aliphatic region (0.9-1.5 ppm) correspond to the hexyl chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two sp-hybridized carbons of the alkyne bond in the range of 78-86 ppm. The carbon bearing the hydroxyl group (C1) will appear around 51 ppm. The remaining signals correspond to the carbons of the hexyl chain.[1][2][3][4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band around 3350 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.[6][7][8][9] The C≡C triple bond stretch will appear as a weak to medium absorption band around 2230 cm⁻¹.[6][7][8][10] Strong C-H stretching vibrations from the alkyl chain will be observed in the 2860-2930 cm⁻¹ region, and the C-O stretch will be visible around 1020 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 140.[11] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[11][12][13] For this compound, fragmentation of the alkyl chain is also expected.[11][14]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is a flammable liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Grignard reagents are highly reactive and moisture-sensitive; therefore, all reactions involving them must be carried out under anhydrous conditions and an inert atmosphere.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult additional literature and safety data sheets before undertaking any experimental work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

Physical and chemical properties of Non-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Non-2-yn-1-ol, a valuable intermediate in organic synthesis. The document details its characteristics, spectral data, and key chemical transformations, offering experimental protocols for its synthesis, purification, and selected reactions. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, also known as 2-Nonyn-1-ol, is a nine-carbon acetylenic alcohol. Its fundamental properties are summarized in the table below, providing a ready reference for experimental planning and execution.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| CAS Number | 5921-73-3 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -16 °C | [2] |

| Boiling Point | 109-111 °C at 11 mmHg | [2] |

| Density | 0.873 g/cm³ | [2] |

| Refractive Index | 1.4560 at 20 °C | [2] |

| Solubility | Soluble in chloroform and methanol. Not miscible in water. | [2] |

| pKa | 13.20 ± 0.10 (Predicted) | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectrum Type | Key Features and Data Source |

| ¹H NMR | Data available on SpectraBase. Instrument: Varian A-60D, Solvent: CCl₄.[3] |

| ¹³C NMR | Data available through PubChem.[1] |

| Infrared (IR) | Technique: CAPILLARY CELL: NEAT. Source: FARCHAN RESEARCH LABORATORIES, WILLOUGHBY, OHIO. Data available on SpectraBase.[1] |

| Mass Spectrometry (MS) | GC-MS data available from the NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis, purification, and common chemical reactions of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound

A common method for the synthesis of propargyl alcohols like this compound involves the reaction of a terminal alkyne with an aldehyde. The following is a representative protocol for the synthesis of this compound from 1-heptyne and paraformaldehyde via a lithiation reaction.

Reaction Scheme:

Materials:

-

1-Heptyne

-

n-Butyllithium (n-BuLi) in hexane or tetrahydrofuran (THF)

-

Paraformaldehyde, anhydrous

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a connection to an inert gas line (Argon or Nitrogen).

-

Lithiation of 1-Heptyne: Dissolve 1-heptyne (1.0 equivalent) in anhydrous THF in the reaction flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 1-heptynyllithium.[4]

-

Reaction with Paraformaldehyde: Add anhydrous paraformaldehyde (1.5 equivalents) to the reaction mixture in one portion. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by fractional distillation under reduced pressure.

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.[5]

-

Distillation: Transfer the crude this compound to the distillation flask. Apply a vacuum and gently heat the flask using a heating mantle or an oil bath.[6]

-

Fraction Collection: Collect the fraction that distills at 109-111 °C under a pressure of 11 mmHg.[2] Discard any initial lower-boiling fractions.

-

Storage: Store the purified this compound under an inert atmosphere in a cool, dark place.

Oxidation to 2-Nonynoic Acid

Primary acetylenic alcohols can be oxidized to the corresponding carboxylic acids using Jones reagent (chromic acid in acetone).

Reaction Scheme:

Materials:

-

This compound

-

Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

-

Oxidation: Add Jones reagent dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the color will change from orange-red to green. Maintain the temperature below 10 °C during the addition.[1]

-

Quenching: After the addition is complete, and the starting material is consumed (monitored by TLC), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

-

Workup: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution. The product will move to the aqueous layer as the carboxylate salt. Acidify the aqueous layer with concentrated HCl to pH ~2 and extract the carboxylic acid with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 2-nonynoic acid.

Esterification to Non-2-ynyl Acetate

This compound can be readily converted to its corresponding acetate ester using acetic anhydride in the presence of a base catalyst like pyridine.

Reaction Scheme:

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in diethyl ether. Add pyridine (1.2 equivalents) to the solution.

-

Acetylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[7][8]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation if necessary.

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions but is sensitive to moisture.[6] It is a flammable liquid and vapor.[1] It is incompatible with strong oxidizing agents.[6] The presence of the hydroxyl group and the alkyne functionality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.

Biological Activity

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. Further research is required to elucidate any potential pharmacological or biological effects of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[1] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[6] Store in a cool, dry, and well-ventilated area, protected from moisture.[6]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified personnel, and a thorough risk assessment should be performed before undertaking any of the procedures described.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification [chem.rochester.edu]

- 6. Purification [chem.rochester.edu]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Non-2-yn-1-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-2-yn-1-ol is a nine-carbon propargylic alcohol featuring a terminal hydroxyl group and an internal alkyne. This bifunctional structure makes it a valuable intermediate in organic synthesis, lending itself to a variety of chemical transformations. This document provides a comprehensive overview of this compound, detailing its IUPAC nomenclature, chemical structure, physicochemical properties, and spectral characteristics. Furthermore, it outlines a representative experimental protocol for its synthesis and discusses its applications and reactivity, particularly for professionals in chemical research and drug development.

IUPAC Nomenclature and Chemical Structure

The formal name this compound is derived according to the International Union of Pure and Applied Chemistry (IUPAC) standards for organic nomenclature. The naming logic is as follows:

-

Parent Chain : The longest carbon chain containing the principal functional group (the alcohol) is identified. In this case, it is a nine-carbon chain, indicated by the prefix "Non-".

-

Principal Functional Group : The hydroxyl (-OH) group is the highest priority functional group present, giving the suffix "-1-ol", which signifies its location on the first carbon.

-

Unsaturation : A carbon-carbon triple bond (an alkyne) is present. Its position is indicated by the infix "-2-yn-", showing that the triple bond starts at the second carbon.

When combined, the name becomes This compound .[1][2] The alternative name, 2-Nonyn-1-ol, is also commonly used and recognized.[3][4][5][6]

Chemical Structure: The molecule consists of a nine-carbon chain with a hydroxyl group at position C1 and a triple bond between C2 and C3.

Caption: Logical workflow for deriving the IUPAC name this compound.

Physicochemical and Spectral Properties

This compound is a colorless to light yellow liquid under standard conditions.[3][7] It is not miscible in water but shows solubility in organic solvents like chloroform and methanol.[3][6] Key identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 5921-73-3 | [1][2][3] |

| Molecular Formula | C₉H₁₆O | [2][3][6] |

| InChI Key | XERDOEKKHDALKJ-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | CCCCCCC#CCO | [2][6] |

| EC Number | 227-646-8 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -16 °C (lit.) | [3] |

| Boiling Point | 109-111 °C @ 11 mmHg | [3][6] |

| Density | 0.873 g/cm³ | [3][6] |

| Refractive Index (n²⁰/D) | 1.4560 | [3][6] |

| pKa | 13.20 ± 0.10 (Predicted) | [3] |

| Water Solubility | Not miscible | [3][6] |

Spectral Data Summary: Comprehensive spectral data are available for this compound, which are critical for its identification and characterization in experimental settings.

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol group and a sharp, weak absorption around 2200-2260 cm⁻¹ for the internal C≡C triple bond stretch.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed structural confirmation. Key ¹H NMR signals include a triplet for the terminal methyl group, multiplets for the alkyl chain, and a characteristic signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH).[2]

-

Mass Spectrometry (MS) : The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns useful for confirming the molecular weight and structure.[1][2][4]

Reactivity and Applications

As a propargylic alcohol, this compound is a versatile synthetic intermediate.[3][6] Its reactivity is dominated by the two functional groups:

-

Alcohol Group : The primary alcohol can be oxidized to form an aldehyde or carboxylic acid, or it can undergo esterification and etherification reactions.

-

Alkyne Group : The triple bond can participate in various addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), cycloadditions, and coupling reactions (e.g., Sonogashira coupling). Nucleophilic addition to the alkyne is also a possible transformation pathway.[7]

Its bifunctional nature makes it a useful building block for synthesizing more complex molecules, including natural products, pharmaceuticals, and specialty materials. Research has also suggested potential antimicrobial and antifungal properties for this compound, indicating its potential utility in drug development studies.[7]

Experimental Protocols: Synthesis of this compound

Several synthetic routes can produce this compound, including the alkylation of propargyl alcohol or the hydroboration-oxidation of 1-octyne.[7] A common and reliable method involves the nucleophilic attack of a metalated alkyne on an epoxide. The following is a representative protocol for the synthesis via the alkylation of the lithium salt of propargyl alcohol with 1-bromohexane.

Objective: To synthesize this compound from propargyl alcohol and 1-bromohexane.

Materials:

-

Propargyl alcohol (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (2.1 equiv)

-

1-Bromohexane (1.05 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF and propargyl alcohol. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (2.1 equiv) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The double deprotonation (of both the hydroxyl and terminal alkyne protons) results in a dilithio salt. The mixture is stirred at this temperature for 1 hour.

-

Alkylation: A solution of 1-bromohexane (1.05 equiv) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Representative workflow for the synthesis of this compound.

References

- 1. 2-Nonyn-1-ol [webbook.nist.gov]

- 2. This compound | C9H16O | CID 80017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nonyn-1-ol | 5921-73-3 [chemicalbook.com]

- 4. 2-Nonyn-1-ol [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. 2-Nonyn-1-ol, 96% | Fisher Scientific [fishersci.ca]

- 7. Buy this compound | 5921-73-3 [smolecule.com]

CAS number and molecular weight of Non-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-2-yn-1-ol is an organic compound classified as an acetylenic alcohol. Its structure consists of a nine-carbon chain with a hydroxyl group at position 1 and a carbon-carbon triple bond between positions 2 and 3. This arrangement of functional groups, a primary alcohol adjacent to an internal alkyne, suggests a versatile chemical reactivity profile, making it a potential building block in organic synthesis. However, it is important to note that this compound is not an extensively studied compound, and detailed information regarding its biological activity and applications in drug development is limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known properties of this compound, supplemented with general characteristics and reactions of related alkynols where specific data is unavailable.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 5921-73-3 | [1][2] |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 109-111 °C at 11 mmHg | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

Experimental Protocols

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Non-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of organic molecules. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral data for Non-2-yn-1-ol. Due to the limited availability of publicly accessible, detailed experimental ¹H and ¹³C NMR data for this compound, this document presents predicted spectral data based on established principles of NMR spectroscopy and spectral data from analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of such spectra and includes a structural diagram of this compound with atom numbering for clear spectral assignment.

Structure of this compound

This compound is a nine-carbon acetylenic alcohol with the chemical formula C₉H₁₆O.[1][2] The structure features a terminal hydroxyl group and an internal alkyne bond between the C2 and C3 positions.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like oxygen causing a downfield shift.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | ~4.2 | Triplet | ~2.0 | 2H |

| H4 | ~2.2 | Triplet | ~7.0 | 2H |

| H5 | ~1.5 | Sextet | ~7.0 | 2H |

| H6, H7, H8 | ~1.3 - 1.4 | Multiplet | - | 6H |

| H9 | ~0.9 | Triplet | ~7.0 | 3H |

| H10 (OH) | Variable | Singlet (broad) | - | 1H |

Note: The chemical shift of the hydroxyl proton (H10) is variable and depends on factors such as concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound would display nine distinct signals, one for each carbon atom in a unique chemical environment. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the proximity of electronegative groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| C1 | ~51 |

| C2 | ~87 |

| C3 | ~79 |

| C4 | ~19 |

| C5 | ~29 |

| C6 | ~28 |

| C7 | ~31 |

| C8 | ~22 |

| C9 | ~14 |

Experimental Protocols

The following is a general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of an internal standard (e.g., Tetramethylsilane, TMS) to the vial.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in both spectra.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves a logical workflow to deduce the molecular structure from the spectral data.

Conclusion

References

Spectroscopic Analysis of Non-2-yn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of Non-2-yn-1-ol (C₉H₁₆O, Molecular Weight: 140.22 g/mol ).[1] This document details the characteristic spectral data, experimental methodologies, and fragmentation pathways to aid in the identification and characterization of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its hydroxyl (-OH), carbon-carbon triple (C≡C), carbon-oxygen (C-O), and carbon-hydrogen (C-H) bonds.

Characteristic IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The spectrum is typically acquired for the neat liquid sample using a capillary cell.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3500-3200 | Alcohol (O-H) | Stretching, H-bonded | Strong, Broad |

| 3000-2850 | Alkane (C-H) | Stretching | Medium |

| 2260-2100 | Alkyne (C≡C) | Stretching | Weak to Medium |

| 1260-1050 | Alcohol (C-O) | Stretching | Strong |

Note: The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[2]

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Dropper or pipette

-

This compound sample

-

Volatile solvent for cleaning (e.g., ethanol or pentane)

-

Kimwipes

-

Desiccator for salt plate storage

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Record a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Preparation (Neat Liquid):

-

Carefully remove two salt plates from the desiccator, handling them only by the edges to avoid moisture contamination from fingerprints.

-

Using a clean dropper, place one to two drops of this compound onto the center of one salt plate.

-

Gently place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates.

-

-

Spectrum Acquisition:

-

Place the "salt sandwich" into the sample holder in the spectrometer's sample compartment.

-

Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the functional groups of this compound.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable volatile solvent and Kimwipes.

-

Return the clean, dry salt plates to the desiccator for storage.

-

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound exhibits several characteristic fragments. The data presented below is compiled from the NIST Mass Spectrometry Data Center.[1]

| Source | m/z of 1st Highest Peak | m/z of 2nd Highest Peak | m/z of 3rd Highest Peak |

| NIST Library 1 | 55 | 67 | 41 |

| NIST Library 2 | 41 | 43 | 55 |

Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is primarily driven by the presence of the hydroxyl group. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.

References

An In-depth Technical Guide to Non-2-yn-1-ol: Discovery, Synthesis, and Properties

Introduction

Non-2-yn-1-ol, a member of the alkynol family, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive terminal alkyne and a primary alcohol, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the historical literature, discovery, synthesis, and physicochemical properties of this compound, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Discovery and Historical Literature

The specific discovery of this compound is not prominently documented in a singular seminal paper. Instead, its synthesis and study are rooted in the broader historical development of the chemistry of alkynes and propargyl alcohols. The fundamental reactions that enable its synthesis, such as the alkylation of acetylides and the hydroboration-oxidation of terminal alkynes, were developed over the course of the 20th century.

Key milestones in the historical context of this compound's synthesis include:

-

Early 20th Century: The foundational work on the reactivity of acetylides, forming the basis for the alkylation of propargyl alcohol.

-

Mid-20th Century: The pioneering work of Herbert C. Brown on hydroboration-oxidation reactions provided a regioselective method for the synthesis of alcohols from alkynes, offering an alternative route to compounds like this compound.[1]

While a specific first synthesis is not readily identifiable, the compound became accessible through the application of these well-established synthetic methodologies.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol .[2] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [2] |

| Molecular Weight | 140.22 g/mol | [2] |

| CAS Number | 5921-73-3 | [2] |

| Appearance | Colorless liquid | General knowledge |

| Boiling Point | 109-111 °C at 11 mmHg | Not explicitly cited |

| Density | 0.873 g/cm³ | Not explicitly cited |

| Refractive Index | 1.4560 | Not explicitly cited |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | t | 2H | -C≡C-CH₂-OH |

| ~2.2 | m | 2H | -CH₂-C≡C- |

| ~1.5 | m | 2H | -CH₂-CH₂-C≡C- |

| ~1.3 | m | 6H | -(CH₂)₃-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a representative spectrum.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~87 | -C≡C -CH₂OH |

| ~78 | -CH₂-C ≡C- |

| ~51 | -CH₂-OH |

| ~31 | -CH₂-CH₂-C≡C- |

| ~28 | -(CH₂)ₓ- |

| ~22 | -CH₂-CH₃ |

| ~18 | -CH₂-CH₂-C≡C- |

| ~14 | -CH₃ |

Note: The assignments are based on typical chemical shifts for similar structures.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 (broad) | O-H | Alcohol stretching |

| ~2930, 2860 | C-H | Alkane stretching |

| ~2230 (weak) | C≡C | Alkyne stretching |

| ~1030 | C-O | Alcohol stretching |

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular Ion) |

| 123 | [M - OH]⁺ |

| 111 | [M - C₂H₅]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 83 | [M - C₄H₉]⁺ |

| 69 | [M - C₅H₁₁]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Synthesis of this compound

Two primary synthetic routes to this compound are the alkylation of propargyl alcohol and the hydroboration-oxidation of a terminal alkyne. Detailed experimental protocols for these methods are provided below.

Method 1: Alkylation of Propargyl Alcohol

This method involves the deprotonation of propargyl alcohol to form a propargylide anion, which then undergoes nucleophilic substitution with a suitable hexyl halide.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of propargyl alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.

-

Alkylation: 1-Bromohexane (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Alkylation of Propargyl Alcohol Workflow

Method 2: Hydroboration-Oxidation of 1-Nonyne

This two-step procedure involves the anti-Markovnikov addition of a borane reagent to 1-nonyne, followed by oxidation to yield the primary alcohol. To prevent over-addition to the alkyne, a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) is often used.

Experimental Protocol:

-

Hydroboration: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with a solution of 9-BBN (0.5 M in THF, 1.1 equivalents). The solution is cooled to 0 °C, and 1-nonyne (1.0 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M aqueous solution, 3.0 equivalents) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 equivalents), maintaining the temperature below 20 °C. The mixture is then stirred at room temperature for 2-3 hours.

-

Workup: The reaction mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by fractional distillation under reduced pressure to afford this compound.

Hydroboration-Oxidation of 1-Nonyne Workflow

Biological Activity

While extensive studies on the biological activity of this compound are limited, preliminary research and the known properties of related alkynols suggest potential antimicrobial and antifungal properties. The lipophilic alkyl chain combined with the polar alcohol group allows for interaction with microbial cell membranes, potentially disrupting their integrity and function.

Conclusion

This compound is a versatile synthetic intermediate with well-characterized physicochemical properties. Its synthesis is readily achieved through established organic reactions, providing a foundation for its use in the construction of more complex molecular architectures. While its biological activity is an area that warrants further investigation, the structural motifs present in this compound suggest potential for applications in medicinal chemistry and drug development. This guide provides a foundational resource for researchers interested in the chemistry and potential applications of this valuable alkynol.

References

Solubility Profile of Non-2-yn-1-ol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Non-2-yn-1-ol, a nine-carbon acetylenic alcohol. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide leverages data from structurally similar long-chain alcohols to predict its solubility in a range of common organic solvents. The document outlines the theoretical basis for its solubility, presents a qualitative solubility summary, and provides a detailed, generalized experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for laboratory professionals engaged in synthesis, formulation, and other research and development activities involving this compound.

Introduction

This compound (CAS No. 5921-73-3) is a linear nine-carbon alcohol featuring a carbon-carbon triple bond between the second and third carbon atoms. Its chemical structure, possessing both a polar hydroxyl (-OH) group and a significant nonpolar hydrocarbon tail, governs its solubility behavior. The principle of "like dissolves like" is central to understanding its interactions with various solvents. The hydroxyl group is capable of forming hydrogen bonds, which promotes solubility in polar solvents. Conversely, the long alkyl chain leads to favorable van der Waals interactions with nonpolar solvents. Consequently, this compound is generally soluble in a wide array of organic solvents but exhibits limited solubility in water.[1]

Predicted Solubility of this compound

While specific quantitative data for this compound is scarce, its solubility profile can be reliably inferred from the behavior of other long-chain alcohols. Alcohols with seven or more carbons are generally considered to have low solubility in water due to the dominance of the hydrophobic carbon chain. However, they are typically miscible with or highly soluble in most organic solvents.

Data on Analogous Compounds:

To provide a quantitative perspective, the following table summarizes the solubility of structurally similar C9 alcohols in various solvents. It is important to note that this data is for analogous compounds and should be considered an estimation for this compound.

| Solvent | Predicted Solubility of this compound |

| Polar Protic Solvents | |

| Methanol | Miscible |

| Ethanol | Miscible |

| 1-Propanol | Miscible |

| 1-Butanol | Miscible |

| Polar Aprotic Solvents | |

| Acetone | Miscible |

| Ethyl Acetate | Miscible |

| Tetrahydrofuran (THF) | Miscible |

| Acetonitrile | Soluble |

| Nonpolar Solvents | |

| Hexane | Soluble |

| Toluene | Soluble |

| Diethyl Ether | Miscible |

| Chloroform | Slightly Soluble[2] |

| Aqueous Solubility | |

| Water | Very Low / Not Miscible[3][4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique followed by quantification.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Gas chromatograph with a flame ionization detector (GC-FID) or another suitable analytical instrument

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial). The presence of a distinct layer of the solute after equilibration will confirm that a saturated solution has been achieved.

-

Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent layer) using a pipette or syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved microdroplets of the solute.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards using GC-FID to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same GC-FID method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

3.3. Data Presentation

The solubility should be reported in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

Stability and Storage of Non-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Non-2-yn-1-ol. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle.

Chemical Properties and Intrinsic Stability

This compound is a primary acetylenic alcohol with the molecular formula C₉H₁₆O. Its structure, featuring a terminal hydroxyl group and an internal triple bond, dictates its reactivity and stability profile. The presence of the alkyne group makes the molecule susceptible to certain degradation pathways, while the primary alcohol function can undergo oxidation.

General assessments indicate that this compound is stable under recommended storage conditions.[1] However, it is explicitly noted to be moisture-sensitive, a critical factor in its handling and storage.[2] Like other acetylenic alcohols, it may be prone to polymerization, especially at elevated temperatures.[2]

Recommended Storage and Handling

To maintain the quality and purity of this compound, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry place.[3] While specific long-term storage temperature ranges are not defined in the literature, for similar long-chain alcohols, it is advised not to store them at temperatures exceeding 50°C (122°F) for extended periods.[4]

-

Atmosphere: Protect from moisture.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture ingress and potential oxidation.

-

Container: Keep containers tightly closed and properly labeled.[3][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2][6]

Quantitative Stability Data

| Stress Condition | Reagent/Parameters | Expected Degradation of this compound | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate | Isomeric ketones, aldehydes |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Low to Moderate | Potential isomerization or rearrangement products |

| Oxidation | 3% H₂O₂, RT, 24h | High | Non-2-ynal, Non-2-ynoic acid, polymeric materials |

| Thermal Degradation | 80°C, 48h | Moderate to High | Polymeric materials, oligomers |

| Photostability | ICH Q1B conditions | Low | Minor oxidation products |

Note: This table presents hypothetical data based on the known reactivity of acetylenic alcohols and is intended for illustrative purposes. Actual stability will depend on the specific experimental conditions and the purity of the starting material.

Experimental Protocols for Stability Assessment

A comprehensive forced degradation study is crucial for elucidating the stability profile of this compound. The following protocol outlines a typical approach.

Objective

To identify potential degradation products and pathways for this compound under various stress conditions and to establish a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound (purity >98%)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), and HPLC-grade solvents.

-

Instrumentation: HPLC with UV and/or Mass Spectrometric (MS) detection, pH meter, calibrated oven, photostability chamber.

Forced Degradation Conditions

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours.

-

Basic Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat the solution at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the neat compound in a sealed vial at 80°C for 48 hours.

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Sample Analysis

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze all samples, including a control sample (stored at recommended conditions), by a validated stability-indicating HPLC method.

-

Peak purity analysis should be performed for the main peak to ensure it is free from co-eluting degradants.

-

Characterize significant degradation products using LC-MS and/or NMR.

Logical Workflow for Handling and Stability Assessment

The following diagram illustrates the logical workflow for the proper handling, storage, and stability assessment of this compound.

Caption: Workflow for Handling and Stability Assessment of this compound.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (Non-2-ynal) and further to the carboxylic acid (Non-2-ynoic acid).

-

Polymerization: The alkyne functionality can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts, leading to the formation of oligomers and polymers.

-

Hydration/Rearrangement: In the presence of acid and water, the alkyne may undergo hydration to form an unstable enol, which would rapidly tautomerize to a ketone.

The following diagram illustrates a potential degradation pathway under oxidative conditions.

References

- 1. 2-Nonyn-1-ol, 96% | Fisher Scientific [fishersci.ca]

- 2. idpublications.org [idpublications.org]

- 3. pharmtech.com [pharmtech.com]

- 4. pharmasm.com [pharmasm.com]

- 5. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. acdlabs.com [acdlabs.com]

Commercial Availability and Purity of Non-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of Non-2-yn-1-ol (CAS No. 5921-73-3), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in drug development who require reliable sources and a clear understanding of the purity specifications of this compound for their experimental work.

Commercial Suppliers and Specifications

This compound is readily available from several major chemical suppliers. The most commonly offered purity grades are 96% and ≥97.5%. The compound is typically supplied as a clear, colorless to pale yellow liquid. Below is a summary of the offerings from prominent vendors.

| Supplier | Brand | Stated Purity | Assay Method | Key Specifications |

| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 96% | GC | Refractive Index: 1.4530-1.4590 @ 20°C[1] |

| GFS Chemicals | GFS Chemicals | ≥97.50% | GC-FID | Water (KF): ≤0.50%[2] |

| CymitQuimica | Alfa Aesar By Thermo Fisher Scientific | 96% | Not Specified | Liquid, Clear colorless to pale yellow[3] |

Purity and Impurity Profile

The primary method for determining the purity of commercially available this compound is gas chromatography (GC), often with flame ionization detection (GC-FID). While suppliers provide a minimum purity level, a detailed impurity profile is typically found in the Certificate of Analysis (CoA), which should be requested for specific lots.

Based on the available data, the main component is this compound. Potential impurities may include isomers, unreacted starting materials from synthesis, and solvents. The water content is also a critical parameter for many applications, and GFS Chemicals specifies a maximum of 0.50% as determined by Karl Fischer titration.[2]

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of this compound, adapted from standard procedures for long-chain alcohols.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.

-

An internal standard (e.g., 1-dodecanol) can be added to all samples and standards to improve accuracy.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

The mass spectrum should exhibit a molecular ion peak (M+) at m/z 140.22 and characteristic fragment ions.

-

Quantify the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent). For more accurate quantification, use the calibration curve generated from the standards.

Purification by Column Chromatography

For applications requiring higher purity than commercially available, this compound can be further purified by silica gel column chromatography.

1. Materials:

-

Silica gel (230-400 mesh).

-

Solvents: Hexanes, Ethyl Acetate (reagent grade).

-

Glass chromatography column.

-

Collection tubes.

-

Thin Layer Chromatography (TLC) plates (silica gel).

2. Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexanes.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the this compound.

-

Fraction Collection: Collect fractions in test tubes.

-

Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots using a suitable stain (e.g., potassium permanganate).

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

References

Navigating the Safety Landscape of Non-2-yn-1-ol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile and handling requirements of chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data for Non-2-yn-1-ol, a versatile building block in organic synthesis. The following sections outline its physicochemical properties, associated hazards, handling precautions, and emergency procedures to ensure its safe and effective use in the laboratory.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₆O | PubChem[1] |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[2], ChemBK[3] |

| Odor | Special/Distinct odor | ChemBK[3], CymitQuimica[2] |

| Melting Point | -16 °C | ChemicalBook[4][5] |

| Boiling Point | 109-111 °C at 11 mmHg (1.47 kPa) | Fisher Scientific[6], ChemicalBook[4][5] |

| Density | 0.873 g/cm³ | ChemicalBook[4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone.[3] | ChemBK[3] |

| Flash Point | No experimentally determined value found. Estimated to be > 93 °C. | Estimation based on structure |

| Vapor Pressure | No experimentally determined value found. |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided below.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | Flame | Warning | H226: Flammable liquid and vapor.[1] |

| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | Exclamation Mark | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation.[1] |

Section 3: Handling and Storage Precautions

Safe handling and storage are critical to minimize the risks associated with this compound. The following protocols are based on general best practices for handling flammable and irritant liquids in a laboratory setting.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure.

Caption: Required PPE for handling this compound.

Engineering Controls

Proper ventilation is essential to control exposure to vapors.

-

Fume Hood: All handling of this compound that may generate vapors should be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Safe Handling Practices

Adherence to standard laboratory procedures is crucial.

-

Avoid Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[2] Use of explosion-proof electrical equipment is recommended.

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.

-

Hygiene: Wash hands thoroughly after handling.

Storage Conditions

Proper storage is necessary to maintain the integrity of the chemical and prevent accidents.

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.[3]

-

Temperature: Store in a cool place, away from heat sources.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

Section 4: Emergency Procedures

In the event of an emergency, a clear and practiced response plan is vital.

Spill Response

Caption: Step-by-step spill response procedure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Conditions to Avoid: Heat, flames, sparks, and static discharge.

-

Incompatible Materials: Strong oxidizing agents and strong acids.[8]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide and carbon dioxide. The thermal decomposition of unsaturated alcohols can be complex, potentially leading to the formation of various smaller organic molecules, but specific data for this compound is not available.

-

Reactivity of the Alkyne Group: The terminal alkyne functionality can undergo characteristic reactions. The acetylenic proton is weakly acidic and can be deprotonated by strong bases to form an acetylide anion, which is a potent nucleophile.[6] This reactivity should be considered when planning synthetic routes and choosing reagents.

Section 6: Toxicological and Ecological Information

-

Toxicological Information: No specific toxicological studies for this compound were found. Based on its GHS classification, it is expected to cause skin, eye, and respiratory irritation.

-

Ecological Information: No specific ecological data is available. It is important to prevent its release into the environment.

Section 7: Disposal Considerations

-

Waste Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Section 8: Occupational Exposure Limits

-

Exposure Limits: No specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound. In the absence of a specific OEL, it is recommended to handle this compound with engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level. For data-poor substances, a precautionary approach is warranted.[10]

This technical guide is intended to provide a comprehensive overview of the safety considerations for this compound. It is essential for all laboratory personnel to review this information and the full Safety Data Sheet (SDS) provided by the supplier before working with this chemical. Adherence to these guidelines will help to ensure a safe and productive research environment.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. xylemtech.com [xylemtech.com]

- 4. ozyegin.edu.tr [ozyegin.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 7. Alkyne Reactivity [www2.chemistry.msu.edu]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. Flash Point Determination/estimation - Student - Cheresources.com Community [cheresources.com]

- 10. ecetoc.org [ecetoc.org]

Theoretical Calculations on the Molecular Structure of Non-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations performed to elucidate the molecular structure and electronic properties of Non-2-yn-1-ol. The content herein is based on established computational chemistry principles and serves as a representative study, given the absence of extensive published theoretical data for this specific molecule. This document is intended to guide researchers in understanding the conformational landscape, vibrational modes, and electronic characteristics of this compound, which are crucial for applications in medicinal chemistry and materials science.

Introduction

This compound (C₉H₁₆O) is a long-chain alkynol whose molecular structure presents an interesting case for theoretical investigation.[1][2][3] The presence of a hydroxyl group, a triple bond, and a flexible alkyl chain suggests a complex potential energy surface with multiple conformers. Understanding the molecule's preferred three-dimensional structure, vibrational spectra, and electronic properties is fundamental for predicting its reactivity, intermolecular interactions, and potential biological activity.